N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide
Description
N-[5-(Acetylamino)-2-methoxybenzyl]-2-chloroacetamide is a chloroacetamide derivative characterized by a methoxy-substituted benzyl backbone with an acetylamino functional group at the 5-position.
Properties
IUPAC Name |
N-[(5-acetamido-2-methoxyphenyl)methyl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-8(16)15-10-3-4-11(18-2)9(5-10)7-14-12(17)6-13/h3-5H,6-7H2,1-2H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTHUWPKFACMCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)CNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide typically involves the reaction of 5-(acetylamino)-2-methoxybenzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the acetylamino and methoxybenzyl groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate and hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Hydrolysis Conditions: Hydrolysis is typically carried out using hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can yield products with additional oxygen-containing functional groups.
Hydrolysis Products: Hydrolysis results in the formation of carboxylic acids and amines.
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide is its antimicrobial properties. Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Screening
- A study evaluated the antimicrobial activity of synthesized compounds derived from N-[5-(alkylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide. The results indicated that certain derivatives showed inhibition zones of 16 mm against Escherichia coli and 10-13 mm against Staphylococcus aureus and Bacillus subtilis .
- The effectiveness of these derivatives suggests that modifications to the this compound structure can enhance its antimicrobial efficacy.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Derivative 1 | E. coli | 16 |
| Derivative 2 | S. aureus | 10-13 |
| Derivative 3 | B. subtilis | 10-13 |
Anticancer Potential
This compound has also been investigated for its anticancer properties. Various studies have synthesized related compounds and assessed their cytotoxic effects on different cancer cell lines.
Case Study: Cytotoxicity Evaluation
- In a study assessing the cytotoxicity of substituted acetamides, several derivatives were tested against a panel of 60 cancer cell lines at the National Cancer Institute (NCI). Among these, certain compounds exhibited high activity against colon cancer, melanoma, and ovarian cancer cell lines with GI50 values ranging from 0.25 to 0.69 μM .
- This indicates that modifications to the this compound structure might yield potent anticancer agents.
| Cancer Type | GI50 Range (μM) |
|---|---|
| Colon Cancer | 0.41 - 0.69 |
| Melanoma | 0.48 - 13.50 |
| Ovarian Cancer | 0.25 - 5.01 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound derivatives is crucial for optimizing their biological activities.
Key Findings:
- The presence of specific functional groups significantly influences the biological activity of the compound. For instance, the introduction of thiazole and thiadiazole fragments has been linked to enhanced anticancer activity .
- SAR analysis helps in identifying which modifications lead to increased potency and reduced toxicity.
Drug Interaction Studies
The pharmacokinetics and potential drug interactions involving this compound have also been explored, particularly concerning its role as a CYP enzyme inhibitor.
Case Study: Drug Interaction Potential
Mechanism of Action
The mechanism of action of N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide involves its interaction with specific molecular targets in biological systems. The acetylamino group can form hydrogen bonds with target proteins, while the methoxybenzyl group can interact with hydrophobic pockets. The chloroacetamide group can participate in covalent bonding with nucleophilic residues in proteins, leading to the modulation of their activity .
Comparison with Similar Compounds
Comparison with Structurally Related Chloroacetamide Derivatives
Structural and Functional Differences
- Aromatic Substitution: The target compound features a 2-methoxybenzyl group with a 5-acetylamino substituent, distinguishing it from analogs like N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (), which has a nitro group enhancing electron-withdrawing effects .
- Functional Group Variations: The presence of a cyano group in N-(5-chloro-2-methylphenyl)-2-cyanoacetamide () increases polarity and reactivity relative to the chloroacetamide group in the target compound .
Physicochemical Properties
- Lipophilicity: The 2-methoxy and 5-acetylamino groups in the target compound likely enhance lipophilicity compared to derivatives with nitro or cyano substituents, influencing solubility and membrane permeability.
- Melting Points : While the target compound’s melting point is unreported, analogs in exhibit melting points between 147–207°C, correlating with structural rigidity and intermolecular interactions .
Biological Activity
N-[5-(Acetylamino)-2-methoxybenzyl]-2-chloroacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed analysis of its biological activity, supported by various studies and data.
Chemical Structure and Properties
This compound features several functional groups that contribute to its biological activity:
- Acetylamino Group : This group can form hydrogen bonds with target proteins, enhancing interactions within biological systems.
- Methoxybenzyl Group : This hydrophobic group aids in the compound's ability to penetrate cell membranes.
- Chloroacetamide Group : This moiety can participate in covalent bonding with nucleophilic residues in proteins, potentially modulating their activity.
The mechanism of action for this compound involves:
- Interaction with Proteins : The acetylamino group facilitates hydrogen bonding, while the methoxybenzyl group interacts with hydrophobic pockets in proteins.
- Covalent Bonding : The chloroacetamide can form covalent bonds with nucleophiles, leading to alterations in protein function and activity.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit notable antimicrobial properties. A study screening various N-substituted phenyl-2-chloroacetamides demonstrated:
- Effectiveness Against Gram-positive Bacteria : The compound showed significant activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
- Moderate Activity Against Yeast : It also displayed moderate effectiveness against Candida albicans.
- Less Effectiveness Against Gram-negative Bacteria : The activity was comparatively lower against Escherichia coli due to structural differences affecting membrane permeability .
Anticancer Potential
The anticancer potential of similar chloroacetamides has been explored through various studies. For instance:
- Cytotoxicity Testing : Compounds related to this compound were tested against multiple cancer cell lines, showing varying degrees of cytotoxicity.
- Structure-Activity Relationship (SAR) : The effectiveness of these compounds was linked to their chemical structure, particularly the positioning of substituents on the phenyl ring which influenced their lipophilicity and membrane penetration capabilities .
Data Table: Biological Activity Overview
| Activity Type | Target Organisms/Cells | Observed Effectiveness |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | High |
| Methicillin-resistant S. aureus (MRSA) | High | |
| Candida albicans | Moderate | |
| Escherichia coli | Low | |
| Anticancer | Various cancer cell lines | Variable effectiveness |
Case Studies
-
Antimicrobial Screening :
A study involving twelve newly synthesized N-substituted phenyl-2-chloroacetamides highlighted that those with halogenated substituents demonstrated superior antimicrobial activity due to enhanced lipophilicity, facilitating better cell membrane penetration . -
Cytotoxicity Evaluation :
Another investigation assessed the cytotoxic effects of chloroacetamides on cancer cells, indicating significant activity against colon and ovarian cancer cell lines. The study emphasized the importance of structural modifications in enhancing bioactivity .
Q & A
Basic Research Questions
Q. What is the recommended synthesis protocol for N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide, and what critical parameters influence yield?
- Methodology : A multi-step synthesis can be adapted from analogous chloroacetamide derivatives. For example, the chloroacetamide group can be introduced via nucleophilic substitution using chloroacetyl chloride with a primary amine precursor under anhydrous conditions. Refluxing in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) is typical. Reaction progress should be monitored via TLC (hexane:ethyl acetate = 9:1) . Key parameters include temperature control (~60–80°C), stoichiometric excess of chloroacetyl chloride (1.5–2.0 eq), and inert atmosphere to prevent hydrolysis .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology : Use ¹H/¹³C NMR to confirm the acetamide linkage (δ ~2.0 ppm for acetyl CH₃, δ ~3.8–4.2 ppm for methoxy and benzyl CH₂) and aromatic substitution patterns. HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ ion). FT-IR can identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) .
Q. How can researchers assess the hydrolytic stability of the chloroacetamide group under physiological conditions?
- Methodology : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and compare retention times with synthetic hydrolyzed products (e.g., 2-hydroxyacetamide derivatives). Kinetic studies can calculate half-life (t₁/₂) using first-order rate equations .
Advanced Research Questions
Q. How can conflicting bioactivity data in enzyme inhibition assays be resolved for this compound?
- Methodology : Discrepancies may arise from assay conditions (e.g., buffer ionic strength, co-solvents like DMSO). Validate results using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays). Perform dose-response curves (IC₅₀) in triplicate and assess purity via LC-MS to rule out impurities (>99% required). Cross-reference with structurally similar inhibitors (e.g., benzothiazole acetamides) to identify structure-activity relationships (SAR) .
Q. What strategies optimize regioselectivity during derivatization of the methoxybenzyl group?
- Methodology : Use directing groups (e.g., acetylamino at position 5) to enhance electrophilic substitution at specific positions. For example, nitration or halogenation can be directed to the para position relative to the methoxy group. Computational tools (e.g., DFT calculations for Fukui indices) predict reactive sites. Experimental validation via NOESY NMR confirms regiochemistry .
Q. How do steric and electronic effects influence the reactivity of the chloroacetamide moiety in cross-coupling reactions?
- Methodology : Evaluate substituent effects using Hammett plots. Electron-withdrawing groups (e.g., nitro) on the benzyl ring increase electrophilicity of the chloroacetamide, accelerating SN2 reactions. Steric hindrance from bulky substituents (e.g., tert-butyl) reduces reactivity. Test reactivity with nucleophiles (e.g., NaN₃, thiols) under varying temperatures and solvents (DMF vs. THF) .
Q. What computational approaches predict binding modes of this compound to biological targets like kinase enzymes?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target enzymes (e.g., EGFR kinase). Analyze binding poses for hydrogen bonds (e.g., acetamide carbonyl with catalytic lysine) and hydrophobic interactions (methoxybenzyl with pocket residues). Validate with molecular dynamics simulations (GROMACS) to assess stability over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
